4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423034-05-2
VCID: VC2581939
InChI: InChI=1S/C11H11F2NO2.ClH/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14;/h1-2,5,9,11H,3-4,14H2;1H
SMILES: C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F.Cl
Molecular Formula: C11H12ClF2NO2
Molecular Weight: 263.67 g/mol

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

CAS No.: 1423034-05-2

Cat. No.: VC2581939

Molecular Formula: C11H12ClF2NO2

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride - 1423034-05-2

Specification

CAS No. 1423034-05-2
Molecular Formula C11H12ClF2NO2
Molecular Weight 263.67 g/mol
IUPAC Name 4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Standard InChI InChI=1S/C11H11F2NO2.ClH/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14;/h1-2,5,9,11H,3-4,14H2;1H
Standard InChI Key HAGZDDOYZMBPQM-UHFFFAOYSA-N
SMILES C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F.Cl
Canonical SMILES C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride belongs to the tetrahydronaphthalene family of compounds, featuring multiple functional groups that define its chemical behavior. The compound is identified by its unique structure containing a difluoromethoxy group that contributes to its distinctive properties.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers, providing unambiguous reference points for researchers and chemical database systems.

ParameterValue
CAS Number1423034-05-2
Molecular FormulaC₁₁H₁₂ClF₂NO₂
Molecular Weight263.67 g/mol
IUPAC Name4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
PubChem Compound ID71756701

These identification parameters serve as the primary reference points for this compound in chemical databases and research literature. The CAS number in particular provides a unique identifier that distinguishes this compound from structurally similar variants.

Structural Representation

The compound features a tetrahydronaphthalene core structure with specific functional groups positioned at defined carbon atoms. The structural representation can be described using standard chemical notation systems that enable precise identification and comparison with related compounds.

Structural NotationRepresentation
InChIInChI=1S/C11H11F2NO2.ClH/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14;/h1-2,5,9,11H,3-4,14H2;1H
SMILESC1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F.Cl
Canonical SMILESC1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F.Cl

The tetrahydronaphthalene backbone provides a rigid framework with a partially saturated ring system, while the difluoromethoxy group at position 7 introduces fluorine atoms that can significantly affect the compound's physicochemical properties. The amino group at position 4 and the ketone functionality are key structural features that define the compound's chemical behavior and potential reactivity.

Physicochemical Properties

The physicochemical properties of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride are central to understanding its behavior in different environments and its potential applications in research and development.

Physical Properties

Although direct experimental data for this specific compound is limited in the provided search results, several physical properties can be inferred based on its structure and comparison with related compounds.

PropertyValue/PredictionSource
Physical StateLikely a crystalline solidBased on structural features
SolubilityLikely soluble in polar solvents including water (due to hydrochloride salt formation)Based on structural features
Molecular Weight263.67 g/molCalculated from molecular formula

The difluoromethoxy group likely contributes to specific solubility characteristics and intermolecular interactions that distinguish this compound from its non-fluorinated analogs. The hydrochloride salt formation typically enhances water solubility compared to the free base form, making it potentially useful for applications requiring aqueous solubility.

Structural Comparisons with Related Compounds

Comparing this compound with structurally related molecules provides insights into its expected properties and behaviors. Several related tetrahydronaphthalene derivatives share similar core structures but differ in their substitution patterns.

The closely related compound 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride (CAS: 62089-82-1) shares the amino group at position 4 and the ketone functionality but lacks the difluoromethoxy substituent . This comparison suggests that the difluoromethoxy group in our target compound introduces distinct physicochemical properties, potentially including:

  • Increased lipophilicity due to the fluorine substituents

  • Modified hydrogen bonding capabilities

  • Altered metabolic stability in biological systems

  • Different electronic properties affecting reactivity

Another related compound, 6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, shares the difluoromethoxy group but has the amino group at position 1 rather than position 4, and lacks the ketone functionality . This structural difference likely results in significantly different chemical behaviors and potential applications.

Chemical Reactivity and Synthesis

The reactivity profile of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is influenced by its functional groups and their specific configurations within the molecular structure.

Reactive Centers

The compound contains several potential reactive centers that can participate in various chemical transformations:

  • The amino group at the 4-position can participate in nucleophilic reactions, including acylation, alkylation, and condensation reactions

  • The ketone functionality can undergo nucleophilic addition reactions, reductions, and condensations

  • The difluoromethoxy group contributes unique electronic effects and potential metabolic pathways

The hydrochloride salt formation alters the reactivity of the amino group by forming an ammonium ion, which typically requires deprotonation before participating in reactions as a nucleophile. This salt formation also affects solubility and stability characteristics that are important considerations in chemical applications.

Applications and Research Significance

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride has potential applications across several research domains, though specific applications must be inferred from structural features and the properties of related compounds.

Comparative Analysis with Related Structural Classes

The tetrahydronaphthalene scaffold appears in various biologically active compounds, suggesting potential applications for derivatives like 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride. Related compounds such as 7-Fluoro-3,4-dihydro-1(2H)-naphthalenone and 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one have been investigated for their chemical properties and potential biological activities .

The specific combination of an amino group at the 4-position and a difluoromethoxy group at the 7-position distinguishes this compound from its structural analogs, potentially conferring unique properties relevant to specialized research applications. Comparative studies with these related compounds could yield valuable insights into structure-activity relationships and guide future development efforts.

Analytical Characterization

Analytical characterization of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves multiple complementary techniques to confirm identity, purity, and structural features.

Chromatographic Methods

Chromatographic analysis would typically be employed to assess purity and to separate the compound from potential impurities or structural isomers. Suitable methods might include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC), potentially after derivatization

These methods, combined with appropriate detection systems, allow for quantitative analysis of the compound and identification of trace impurities that might affect research outcomes.

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